1H-Isoindol-1-one, 3-(4-chlorophenyl)-3-(dimethylamino)-2,3-dihydro-2-methyl-
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Overview
Description
1H-Isoindol-1-one, 3-(4-chlorophenyl)-3-(dimethylamino)-2,3-dihydro-2-methyl- is a complex organic compound that belongs to the class of isoindolones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindol-1-one, 3-(4-chlorophenyl)-3-(dimethylamino)-2,3-dihydro-2-methyl- typically involves multi-step organic reactions. One common method might include the following steps:
Formation of Isoindolone Core: This can be achieved through the cyclization of an appropriate precursor.
Introduction of Chlorophenyl Group: This step might involve a substitution reaction where a chlorophenyl group is introduced to the isoindolone core.
Dimethylamino Group Addition: The dimethylamino group can be added through a nucleophilic substitution reaction.
Methylation: The final step could involve the methylation of the compound to achieve the desired structure.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1H-Isoindol-1-one, 3-(4-chlorophenyl)-3-(dimethylamino)-2,3-dihydro-2-methyl- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This can reduce double bonds or other functional groups.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while reduction could produce fully saturated compounds.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development due to its unique structure and biological activity.
Industry: Could be used in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 1H-Isoindol-1-one, 3-(4-chlorophenyl)-3-(dimethylamino)-2,3-dihydro-2-methyl- would depend on its specific biological target. Generally, it might interact with enzymes or receptors, altering their activity and leading to a biological response. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
1H-Isoindol-1-one, 3-phenyl-2,3-dihydro-2-methyl-: Lacks the chlorophenyl and dimethylamino groups.
1H-Isoindol-1-one, 3-(4-methoxyphenyl)-2,3-dihydro-2-methyl-: Contains a methoxy group instead of a chlorophenyl group.
1H-Isoindol-1-one, 3-(4-chlorophenyl)-2,3-dihydro-2-methyl-: Lacks the dimethylamino group.
Uniqueness
The presence of the 4-chlorophenyl and dimethylamino groups in 1H-Isoindol-1-one, 3-(4-chlorophenyl)-3-(dimethylamino)-2,3-dihydro-2-methyl- makes it unique. These groups can significantly influence the compound’s chemical reactivity and biological activity, potentially making it more effective in certain applications compared to its analogs.
Properties
CAS No. |
69582-32-7 |
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Molecular Formula |
C17H17ClN2O |
Molecular Weight |
300.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-3-(dimethylamino)-2-methylisoindol-1-one |
InChI |
InChI=1S/C17H17ClN2O/c1-19(2)17(12-8-10-13(18)11-9-12)15-7-5-4-6-14(15)16(21)20(17)3/h4-11H,1-3H3 |
InChI Key |
XVFLHIWTYGAGHK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C1(C3=CC=C(C=C3)Cl)N(C)C |
Origin of Product |
United States |
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